Thermal Stability of Homopolymer: NPAM (PNPAM) vs. N‑Phenylmaleimide Homopolymer
The homopolymer of 1H‑pyrrole‑2,5‑dione, 1‑[(4‑nitrophenyl)amino]- (PNPAM) exhibits an initial decomposition temperature (Tᵢ) of 260 °C and a maximum decomposition rate at 400 °C, with a char residue of 15% at 500 °C under air [1]. In contrast, poly(N‑phenylmaleimide) is reported stable only up to ~300 °C under nitrogen, with degradation onset above 300 °C [2]. The lower Tᵢ of PNPAM reflects the lability of the N–NH bond, providing a measurable thermal‑processing window that is absent in N‑phenylmaleimide homopolymer.
| Evidence Dimension | Initial decomposition temperature (Tᵢ) of homopolymer |
|---|---|
| Target Compound Data | PNPAM: Tᵢ = 260 °C; Tₘₐₓ = 400 °C; residue at 500 °C = 15% (air, 10 °C/min) |
| Comparator Or Baseline | Poly(N‑phenylmaleimide): stable below ~300 °C; rapid degradation above 300 °C (N₂, isothermal) |
| Quantified Difference | PNPAM Tᵢ is ≈40 °C lower than the stability threshold of poly(N‑phenylmaleimide) |
| Conditions | TGA of PNPAM in air at 10 °C/min; poly(N‑phenylmaleimide) studied under N₂ isothermal conditions |
Why This Matters
Knowing the exact degradation onset enables formulators to design processing protocols (e.g., melt blending, curing) that avoid premature decomposition, reducing batch failure rates.
- [1] O. M. Musa et al., “Free radical polymerization and copolymerization of N-[(4-nitro phenyl) amino] maleimide with methyl methacrylate,” J. Polym. Res., 2011, 18, 1617–1625 (Table 5). View Source
- [2] T. Otsu et al., “Thermal degradation of poly(N-phenylmaleimide),” J. Polym. Sci. Part A: Polym. Chem., 1991, 29, 1539–1544. View Source
